1-(4-fluorophenyl)-N-[2-(1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl]cyclopropane-1-carboxamide
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Overview
Description
1-(4-fluorophenyl)-N-[2-(1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl]cyclopropane-1-carboxamide is a synthetic organic compound that features a complex structure with multiple functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-fluorophenyl)-N-[2-(1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl]cyclopropane-1-carboxamide typically involves multi-step organic reactions. The key steps may include:
Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a 1,3-diketone.
Introduction of the thiophene ring: This step may involve the coupling of a thiophene derivative with the pyrazole ring using a palladium-catalyzed cross-coupling reaction.
Cyclopropanation: The cyclopropane ring can be introduced via a Simmons-Smith reaction or other cyclopropanation methods.
Amidation: The final step involves the formation of the carboxamide group through the reaction of the cyclopropanecarboxylic acid derivative with an amine.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This may include the use of continuous flow reactors, green chemistry principles, and scalable reaction conditions.
Chemical Reactions Analysis
Types of Reactions
1-(4-fluorophenyl)-N-[2-(1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl]cyclopropane-1-carboxamide can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group (if present) can be reduced to an amine.
Substitution: The fluorine atom on the phenyl ring can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst can be used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring may yield thiophene sulfoxide or thiophene sulfone.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a potential ligand for studying protein-ligand interactions.
Medicine: As a candidate for drug development due to its unique structural features.
Industry: As a precursor for the synthesis of materials with specific properties.
Mechanism of Action
The mechanism of action of 1-(4-fluorophenyl)-N-[2-(1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl]cyclopropane-1-carboxamide would depend on its specific application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include inhibition of enzyme activity, receptor agonism or antagonism, or modulation of signal transduction pathways.
Comparison with Similar Compounds
Similar Compounds
- N-(2-(1H-pyrazol-1-yl)ethyl)-1-(4-fluorophenyl)cyclopropanecarboxamide
- N-(2-(thiophen-3-yl)ethyl)-1-(4-fluorophenyl)cyclopropanecarboxamide
- N-(2-(1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl)-1-phenylcyclopropanecarboxamide
Uniqueness
1-(4-fluorophenyl)-N-[2-(1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl]cyclopropane-1-carboxamide is unique due to the combination of its functional groups and the presence of the cyclopropane ring, which imparts rigidity and influences its chemical reactivity and biological activity.
Properties
IUPAC Name |
1-(4-fluorophenyl)-N-(2-pyrazol-1-yl-2-thiophen-3-ylethyl)cyclopropane-1-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18FN3OS/c20-16-4-2-15(3-5-16)19(7-8-19)18(24)21-12-17(14-6-11-25-13-14)23-10-1-9-22-23/h1-6,9-11,13,17H,7-8,12H2,(H,21,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LOXRVWAZFDNNQK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1(C2=CC=C(C=C2)F)C(=O)NCC(C3=CSC=C3)N4C=CC=N4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18FN3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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